1H-Benzimidazolium, 2-chloro-1,3-dimethyl-, chloride

Description

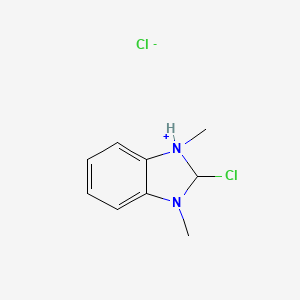

1H-Benzimidazolium, 2-chloro-1,3-dimethyl-, chloride is a quaternary ammonium salt featuring a benzimidazole core fused with a benzene ring and substituted with chlorine and methyl groups. The benzimidazolium scaffold is notable for its aromaticity, conjugation, and stability, making it suitable for applications in dyes, biological probes, and synthetic chemistry .

Properties

Molecular Formula |

C9H12Cl2N2 |

|---|---|

Molecular Weight |

219.11 g/mol |

IUPAC Name |

2-chloro-1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;chloride |

InChI |

InChI=1S/C9H11ClN2.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6,9H,1-2H3;1H |

InChI Key |

OWOQOMAUKATVIO-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1C(N(C2=CC=CC=C21)C)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride typically involves the reaction of 1,3-dimethylimidazolidine with phosgene or its derivatives. One common method includes heating a mixture of 1,3-dimethylimidazolidine and phosgene at 140°C for several hours. The reaction mixture is then cooled, and the product is precipitated using a solvent such as 1,4-dioxane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product. The use of inert atmospheres and low temperatures during storage is essential to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It is used in coupling reactions to form larger organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted imidazolines .

Scientific Research Applications

2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride involves its high reactivity as a carbene precursor. It can form carbenes under specific conditions, which then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Imidazolium and Imidazolinium Salts

Example: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC, CAS 37091-73-9)

- Structure: A partially saturated imidazolinium ring with chloro and methyl substituents (C₅H₈Cl₂N₂) .

- Applications:

- Reactivity: The imidazolinium ring’s partial saturation enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Physical Properties: Higher solubility in polar solvents (e.g., DMF, DMSO) compared to benzimidazolium derivatives due to reduced aromaticity .

Key Difference: Unlike benzimidazolium salts, imidazolinium salts like DMC lack fused aromatic systems, resulting in lower thermal stability and distinct reactivity profiles.

Benzimidazolium-Based Cyanine Dyes

Example: 5,6-Dichloro-1,3-diethylbenzimidazolium iodide (JC-1 dye, CAS 3520-43-2)

- Structure: A benzimidazolium core with dichloro and ethyl groups, conjugated to a carbocyanine chain (C₂₅H₂₇Cl₄IN₄) .

- Absorption/emission at 514 nm/529 nm in methanol, ideal for fluorescence microscopy .

- Safety: Exhibits mitochondrial toxicity at high concentrations .

Comparison: The target compound lacks the extended conjugation and carbocyanine chain of JC-1, limiting its utility in fluorescence applications. However, both share benzimidazolium-based structural motifs that enhance stability in biological environments.

Azo-Functionalized Benzimidazolium Salts

Example: 1H-Benzimidazolium, 6-chloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-1,3-dimethyl-, chloride (CAS 34432-89-8)

- Structure: A benzimidazolium core modified with an azo (-N=N-) group and cyanoethyl substituents .

- Applications: Potential use as a dye or surfactant due to its charged nature and chromophoric azo group. Not classified as hazardous under Canadian environmental guidelines .

Comparison: The azo group introduces strong absorption in the visible spectrum, enabling dye applications, whereas the target compound’s simpler structure may prioritize synthetic versatility over optical properties.

Coumarin-Substituted Benzimidazolium Salts

Example: Basic Yellow 40 (CAS 29556-33-0)

- Structure: A benzimidazolium chloride conjugated to a coumarin moiety (C₂₂H₂₄ClN₃O₂) .

- Applications: Cationic surfactant and textile dye. Solubility in polar organic solvents (e.g., methanol) due to ionic character .

Comparison: The coumarin group in Basic Yellow 40 enables π-π stacking and fluorescence, whereas the target compound’s lack of extended conjugation restricts such interactions.

Biological Activity

1H-Benzimidazolium, 2-chloro-1,3-dimethyl-, chloride is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Overview of the Compound

- IUPAC Name : 2-chloro-1,3-dimethyl-1H-benzimidazolium chloride

- Molecular Formula : C9H10ClN2

- Molecular Weight : 184.64 g/mol

- CAS Number : 364774-78-7

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (IZ) |

|---|---|---|

| Staphylococcus aureus | 40 μg/mL | 21 mm |

| Bacillus subtilis | 300 μg/mL | 12 mm |

| Escherichia coli | 200 μg/mL | 14 mm |

| Pseudomonas aeruginosa | 500 μg/mL | 10 mm |

These findings highlight the potential of benzimidazole derivatives as antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of 1H-benzimidazolium compounds has been extensively studied. A recent study demonstrated that a derivative exhibited significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

The compound was shown to induce apoptosis in cancer cells, suggesting its utility in cancer therapy .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interactions with cellular macromolecules such as enzymes and receptors. For instance, these compounds can inhibit specific enzymes crucial for cellular proliferation and survival pathways in cancer cells .

Study on Anticancer Activity

In a study conducted by Ribeiro Morais et al., the anticancer activity of various benzimidazole derivatives was evaluated in vivo using tumor-bearing mice models. The results indicated a significant reduction in tumor growth when treated with these compounds compared to control groups, demonstrating their potential as effective anticancer agents .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of a series of benzimidazole derivatives against common pathogens. The results showed that certain derivatives had MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for 1H-Benzimidazolium, 2-chloro-1,3-dimethyl-, chloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzimidazolium chlorides typically involves alkylation or acid-catalyzed cyclization followed by quaternization. For example, refluxing precursors like ethyl esters with concentrated hydrochloric acid (HCl) under controlled conditions (e.g., 4 hours at 100°C) yields high-purity benzimidazolium chlorides . Optimization includes adjusting stoichiometry, reaction time, and temperature. For analogs like 2-chloro-1,3-dimethylimidazolinium chloride (DMC), activation occurs via excess reagent and amine bases (e.g., NEt₃), suggesting similar strategies for benzimidazolium derivatives .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms quaternization (e.g., absence of N–H signals in imidazolium salts). PubChem data for related compounds (e.g., Basic Orange 31) provide reference shifts .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄ClN₅ for Basic Orange 31, MW 251.71 g/mol ).

- IR Spectroscopy : Detects characteristic C–Cl (600–800 cm⁻¹) and aromatic C–H stretches (3000–3100 cm⁻¹) .

Basic: What are the key physicochemical properties of this compound relevant to its application in ionic liquid research?

Methodological Answer:

As an ionic liquid precursor, critical properties include:

- Solubility : High polarity ensures miscibility with polar solvents (e.g., water, DMSO), while alkyl substituents enhance organic solvent compatibility .

- Viscosity : Dynamic viscosity studies of analogous imidazolium chlorides (e.g., 1-hexyl-3-methylimidazolium chloride) show temperature-dependent behavior, impacting solvent design .

- Thermal Stability : Decomposition temperatures (>200°C) are typical for imidazolium salts, making them suitable for high-temperature reactions .

Advanced: How does the chloride counterion influence the catalytic activity of benzimidazolium salts in organic transformations?

Methodological Answer:

The chloride ion acts as a weakly coordinating anion, enhancing nucleophilicity in reactions like glycosylation. For DMC analogs, chloride facilitates selective anomeric activation in carbohydrate chemistry by stabilizing intermediates . In benzimidazolium salts, the chloride’s size and charge density affect catalytic cycles in transition-metal complexes (e.g., rhodium-based catalysts ). Comparative studies with bulkier anions (e.g., PF₆⁻) can isolate chloride-specific effects.

Advanced: In studies reporting conflicting solubility data for this compound, how can researchers systematically identify the source of discrepancies?

Methodological Answer:

Contradictions often arise from:

- Purity : Impurities (e.g., unreacted precursors) alter solubility. Validate purity via HPLC or elemental analysis .

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubilities. Use X-ray diffraction (XRD) to assess polymorphism .

- Experimental Conditions : Temperature, solvent pre-saturation, and agitation methods must be standardized. For example, solubility in water for imidazolium chlorides varies by ±5% across 25–50°C .

Advanced: What mechanistic insights support the use of analogous imidazolium chlorides as activating agents in glycosylation reactions, and can these be extended to benzimidazolium derivatives?

Methodological Answer:

Imidazolium chlorides like DMC activate glycosyl donors via transient intermediate formation. The chloride ion displaces leaving groups (e.g., acetate), generating oxocarbenium ions stabilized by the imidazolium framework . For benzimidazolium analogs, the extended aromatic system may enhance stabilization but could reduce reactivity due to steric hindrance. Computational studies (DFT) comparing charge distribution in imidazolium vs. benzimidazolium systems are recommended to validate this hypothesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.